

Mass spectrometry fragmentation pattern of 10-Oxo Docetaxel for identification

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Compound of Interest

Compound Name: 10-Oxo Docetaxel

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Unveiling 10-Oxo Docetaxel: A Mass Spectrometry-Based Identification Guide

For researchers, scientists, and drug development professionals, the precise identification of active pharmaceutical ingredients and their related compounds is paramount. This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of the widely used anticancer drug docetaxel and its oxidized derivative, **10-oxo docetaxel**. Understanding the distinct fragmentation of these compounds is crucial for their unambiguous identification in various matrices.

Docetaxel, a member of the taxane family, is a potent chemotherapeutic agent. Its efficacy and safety are dependent on its chemical integrity. **10-Oxo docetaxel** is a known impurity and degradation product of docetaxel. The presence of such related substances can impact the quality, safety, and efficacy of the drug product. Therefore, robust analytical methods are required to detect and differentiate these compounds. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers the high sensitivity and specificity needed for this purpose.

This guide presents a summary of the key mass spectrometric data for both docetaxel and **10-oxo docetaxel**, a detailed experimental protocol for their analysis, and visual representations of the fragmentation pathway and experimental workflow to aid in the identification process.

Comparative Fragmentation Analysis

The primary distinction in the mass spectra of docetaxel and **10-oxo docetaxel** arises from the modification at the C10 position of the baccatin III core structure. In **10-oxo docetaxel**, the hydroxyl group at C10 is oxidized to a ketone. This results in a decrease in the monoisotopic mass by approximately 2 Da compared to docetaxel. This mass shift is reflected in the parent ion and any fragment ions that retain the C10 modification.

The core fragmentation mechanism for both compounds under collision-induced dissociation (CID) involves the cleavage of the ester linkage between the baccatin III core and the C13 side chain. This characteristic loss of the side chain is a key diagnostic feature for taxanes.

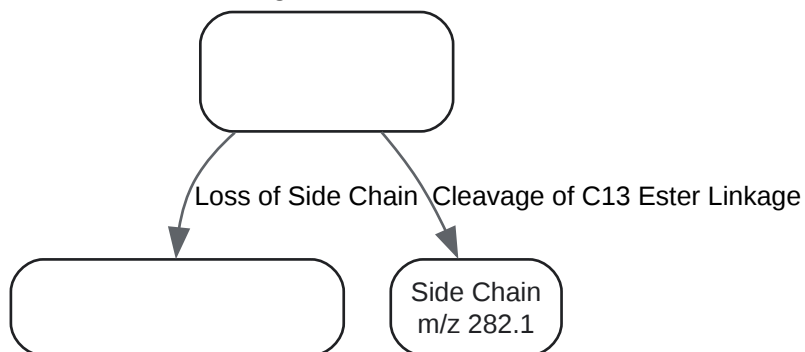
The table below summarizes the key mass-to-charge ratio (m/z) values for the protonated molecules and major fragment ions of both compounds.

Compound	Molecular Formula	Monoisotopic Mass (Da)	$[M+H]^+$ (m/z)	$[M+Na]^+$ (m/z)	Major Fragment Ions (m/z) and Proposed Structure
Docetaxel	$C_{43}H_{53}NO_{14}$	807.3466	808.3539	830.3358	527.2 (Baccatin III core), 282.1 (Side chain fragment)
10-Oxo Docetaxel	$C_{43}H_{51}NO_{14}$	805.3309	806.3382	828.3201	525.2 (10-Oxo baccatin III core), 282.1 (Side chain fragment)

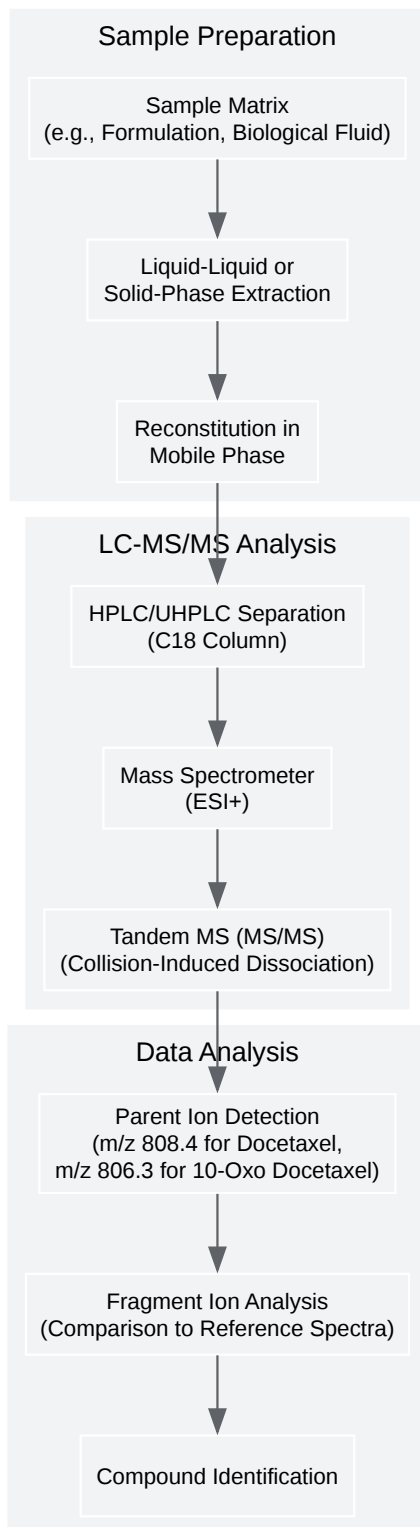
Predicted Fragmentation Pathway of 10-Oxo Docetaxel

The following diagram illustrates the predicted primary fragmentation pathway for **10-oxo docetaxel** under positive ion electrospray ionization and collision-induced dissociation. The key fragmentation is the cleavage at the C13 ester linkage, resulting in the formation of the 10-oxo baccatin III core fragment and the N-tert-butoxycarbonyl-3-phenylisoserine side chain fragment.

Predicted Fragmentation of 10-Oxo Docetaxel



LC-MS/MS Workflow for Identification

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